molecular formula C3HCl2NO2S2 B15315536 4-Chloro-1,3-thiazole-2-sulfonyl chloride CAS No. 89501-96-2

4-Chloro-1,3-thiazole-2-sulfonyl chloride

Cat. No.: B15315536
CAS No.: 89501-96-2
M. Wt: 218.1 g/mol
InChI Key: VTRVORDIBTWLHV-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-sulfonyl chloride is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) with a chlorine substituent at position 4 and a sulfonyl chloride (–SO₂Cl) group at position 2. This compound is highly reactive due to the sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other derivatives.

Properties

CAS No.

89501-96-2

Molecular Formula

C3HCl2NO2S2

Molecular Weight

218.1 g/mol

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonyl chloride

InChI

InChI=1S/C3HCl2NO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H

InChI Key

VTRVORDIBTWLHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation and Functionalization

The thiazole ring serves as the foundational structure for this compound. A common strategy involves cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids. For instance, reacting 2-chloroacetoacetate with thiourea in ethanol under reflux yields 2-aminothiazole intermediates, which are subsequently chlorinated and sulfonylated. Key challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-sulfonation.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Ethanol or dichloroethane
  • Catalysts: None required (thermal activation)

Advanced Methodologies

One-Pot Multistep Synthesis

Recent patents describe integrated processes that combine ring formation, chlorination, and sulfonylation in a single reactor. For example, CN113717080A discloses a three-step route starting from 2-fluoro-5-chlorobenzonitrile:

  • Thiolation: Reaction with Na₂S·9H₂O in DMF at 50–55°C to form a thiol intermediate.
  • Oxidation: Treatment with NaOCl in acetic acid to yield the sulfonic acid.
  • Chlorination: Conversion to sulfonyl chloride using SOCl₂ in dichloroethane at 62–72°C.

Advantages:

  • Eliminates diazotization steps, enhancing safety.
  • Total yield: 43.03%.

Comparative Analysis of Methods

Method Steps Yield (%) Safety Profile Scalability
Conventional Chlorosulfonation 3 68–72 Moderate (uses PCl₅) Industrial
One-Pot Synthesis 3 43.03 High (avoids diazotization) Pilot-scale
PCl₃/Cl₂ Chlorination 2 >90 High (solvent-free) Laboratory-scale

Trade-offs:

  • The one-pot method sacrifices yield for safety and simplicity.
  • PCl₃/Cl₂ chlorination, while efficient, requires specialized gas-handling infrastructure.

Mechanistic Insights

Electrophilic Aromatic Substitution

Chlorination of the thiazole ring proceeds via electrophilic attack at the 4-position, directed by the electron-withdrawing sulfonyl group. Density functional theory (DFT) studies suggest that the sulfonyl chloride’s −I effect activates the ring for selective chlorination.

Sulfonylation Dynamics

The conversion of sulfonic acids to sulfonyl chlorides involves nucleophilic displacement by chloride. In SOCl₂-mediated reactions, the mechanism proceeds through a mixed anhydride intermediate:

$$
\text{R-SO₃H} + \text{SOCl₂} \rightarrow \text{R-SO₂-O-SOCl} \rightarrow \text{R-SO₂Cl} + \text{SO₂} + \text{HCl}
$$

This step is highly exothermic (−ΔH), necessitating temperature control to prevent decomposition.

Industrial and Environmental Considerations

Waste Management

The one-pot method generates minimal waste (primarily acetic acid and NaCl), whereas conventional routes produce POCl₃ and HCl, requiring neutralization.

Cost Analysis

Component Cost (USD/kg)
2-Fluoro-5-chlorobenzonitrile 120–150
SOCl₂ 8–12
NaOCl 2–4

The raw material cost for the one-pot method averages $180–220/kg product, making it economically viable for high-value pharmaceuticals.

Emerging Trends

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic sulfonylation steps, reducing reaction times by 40–60% compared to batch processes.

Biocatalytic Approaches

Preliminary studies explore enzymatic sulfonation using aryl sulfotransferases, though yields remain low (<20%).

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Substituent Position Isomerism

  • 2-Chloro-1,3-thiazole-4-sulfonyl chloride (CID 90717244): Structure: Chlorine at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₃HCl₂NO₂S₂; Molecular Weight: 232.07. Key Differences: The swapped positions of chlorine and sulfonyl chloride alter electronic distribution.
  • 4-Chloro-1,3-thiazole-2-sulfonyl chloride (hypothetical): Expected Molecular Formula: C₃HCl₂NO₂S₂ (same as above but substituents differ in position).

Aromatic Substituent Effects

  • 2-Phenyl-1,3-thiazole-4-sulfonyl chloride (CID 50988932): Structure: Phenyl group at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₉H₆ClNO₂S₂; Molecular Weight: 259.76. Key Differences: The electron-withdrawing phenyl group stabilizes the thiazole ring, reducing electrophilicity at the sulfonyl chloride group. This could lower reactivity toward nucleophiles compared to chloro-substituted analogs .
  • 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1305710-76-2): Structure: 3-Bromophenyl at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₉H₅BrClNO₂S₂; Molecular Weight: 338.63. Key Differences: The bromine atom introduces both steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility in polar solvents .

Functional Group Variations

  • 4-Bromo-1,3-thiazole-2-sulfonyl fluoride (CAS 1565390-34-2): Structure: Bromine at position 4 and sulfonyl fluoride (–SO₂F) at position 2. Molecular Formula: C₃HBrFNO₂S₂; Molecular Weight: 278.08. Key Differences: The sulfonyl fluoride group is less reactive than sulfonyl chloride, making it preferable for stable intermediates in fluorination reactions. Bromine’s larger atomic size compared to chlorine may also influence crystal packing and melting points .

Data Table: Comparative Properties of Thiazole Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Group Reactivity Notes
This compound* C₃HCl₂NO₂S₂ 232.09 Cl (4), SO₂Cl (2) Sulfonyl chloride High reactivity, steric hindrance at SO₂Cl
2-Chloro-1,3-thiazole-4-sulfonyl chloride C₃HCl₂NO₂S₂ 232.09 Cl (2), SO₂Cl (4) Sulfonyl chloride Lower steric hindrance, faster reactions
2-Phenyl-1,3-thiazole-4-sulfonyl chloride C₉H₆ClNO₂S₂ 259.78 Ph (2), SO₂Cl (4) Sulfonyl chloride Reduced electrophilicity due to phenyl
4-Bromo-1,3-thiazole-2-sulfonyl fluoride C₃HBrFNO₂S₂ 278.08 Br (4), SO₂F (2) Sulfonyl fluoride Lower reactivity, thermal stability

*Hypothetical data inferred from structural analogs.

Biological Activity

4-Chloro-1,3-thiazole-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and its applications in drug development, particularly focusing on its anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonyl chlorides. The process can be summarized as follows:

  • Starting Material : A thiazole compound is chosen based on the desired biological activity.
  • Reaction with Sulfonyl Chloride : The thiazole is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example:

  • Cytotoxic Effects : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
CompoundCell LineIC50 (µM)
This compoundHepG20.06
4-Chloro-1,3-thiazole-2-sulfonyl derivativeMCF70.10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial pathogens:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring:

  • Halogen Substituents : The presence of halogens such as chlorine enhances both anticancer and antimicrobial activities by increasing lipophilicity and improving membrane permeability.
  • Functional Groups : The introduction of different functional groups can modulate the binding affinity to target enzymes or receptors involved in disease processes .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study assessed various thiazole derivatives for their cytotoxicity against multiple cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited higher potency due to increased reactivity towards cellular targets .
  • Antimicrobial Testing : In another investigation, derivatives were tested against resistant strains of bacteria. The results showed significant inhibition at lower concentrations compared to traditional antibiotics, suggesting potential for development into new therapeutic agents .

Q & A

Q. How does the thiazole ring influence regioselectivity during nucleophilic substitution?

  • The thiazole’s electron-deficient nature directs nucleophiles (e.g., amines) to the sulfonyl chloride group. Substituents at C-4 (chlorine) further modulate reactivity by steric hindrance or electronic effects, as shown in X-ray crystallography studies of analogous structures .

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